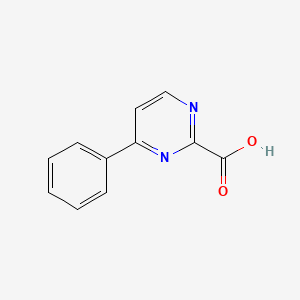

4-Phenylpyrimidine-2-carboxylic acid

Descripción general

Descripción

4-Phenylpyrimidine-2-carboxylic acid, with the chemical formula C₁₁H₈N₂O₂ , is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. This compound exists as a solid and is typically stored in an inert atmosphere at temperatures between 2°C and 8°C. Its IUPAC name is 4-phenyl-2-pyrimidinecarboxylic acid .

Synthesis Analysis

Various methods have been reported for the synthesis of pyrimidines. One such approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Molecular Structure Analysis

Chemical Reactions Analysis

The synthesis of pyrimidines involves various methods, including oxidative annulation and activation of acetophenone-formamide conjugates. These reactions lead to the formation of diverse pyrimidine derivatives with potential pharmacological effects .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Luminescent Properties and Frameworks

4-Phenylpyrimidine-2-carboxylic acid demonstrates significant potential in the field of luminescent materials. Research indicates that lanthanide frameworks synthesized with this compound show characteristic red or green emission, attributed to Eu3+ and Tb3+ ions. These materials have applications in the development of new luminescent devices due to their unique photoluminescence behavior (Jia et al., 2014).

Liquid Crystal Characteristics

The compound's derivatives have been studied for their liquid-crystal characteristics. Aryl esters of 4-phenylpyrimidine-2-carboxylic acid exhibit nematic liquid crystal properties with a stable mesophase. This suggests potential uses in the field of liquid crystal displays and other related technologies (Mikhaleva et al., 1986).

Antimicrobial Applications

Some derivatives of 4-phenylpyrimidine-2-carboxylic acid have shown promising antimicrobial properties. For example, certain mercapto-and aminopyrimidine derivatives have been effective against pathogenic microorganisms, indicating potential applications in the development of new antimicrobial agents (El-kerdawy et al., 1990).

Synthesis of Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives from 4-phenylpyrimidine-2-carboxylic acid has been an area of research interest. These derivatives are significant due to their potential applications in various fields, including medicinal chemistry and materials science (Brown & Waring, 1977).

Potential in Nonlinear Optics

4-Phenylpyrimidine-2-carboxylic acid derivatives have shown promise in the field of nonlinear optics (NLO). The NLO properties of these compounds are larger compared to standard molecules, which suggests their potential use in optoelectronic applications (Hussain et al., 2020).

Mecanismo De Acción

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Numerous pyrimidines exhibit potent anti-inflammatory effects .

Safety and Hazards

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGSNIRNGQVKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503351 | |

| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyrimidine-2-carboxylic acid | |

CAS RN |

74647-39-5 | |

| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

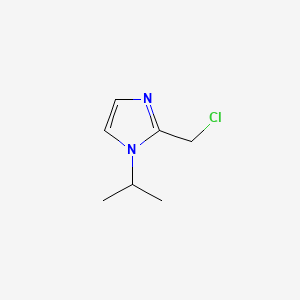

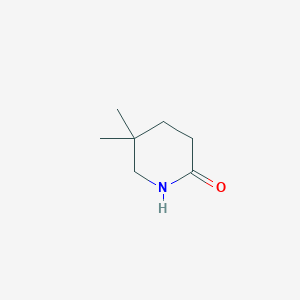

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)